3-(4-CHLOROBENZENESULFONYL)-6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE
CAS No.: 866871-53-6
Cat. No.: VC5665237
Molecular Formula: C25H20ClF2N3O2S
Molecular Weight: 499.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866871-53-6 |
|---|---|
| Molecular Formula | C25H20ClF2N3O2S |
| Molecular Weight | 499.96 |
| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline |
| Standard InChI | InChI=1S/C25H20ClF2N3O2S/c26-17-1-8-21(9-2-17)34(32,33)24-16-29-23-10-5-19(28)15-22(23)25(24)31-13-11-30(12-14-31)20-6-3-18(27)4-7-20/h1-10,15-16H,11-14H2 |
| Standard InChI Key | PEVIIVXIDXFTGU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)Cl)F |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline, reflects its intricate architecture:
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A quinoline core substituted at positions 3, 4, and 6.
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A 4-chlorobenzenesulfonyl group at position 3.
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A 6-fluoro substituent on the quinoline ring.
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A 4-(4-fluorophenyl)piperazinyl group at position 4.
Key Structural Features:
| Technique | Expected Outcome |
|---|---|
| ¹H NMR | δ 8.9–8.7 (quinoline H-2, H-8), δ 7.8–7.6 (aromatic sulfonyl protons). |
| MS (ESI+) | m/z 517.0 [M+H]⁺. |
| HPLC Purity | >95% (C18 column, acetonitrile/water gradient). |
Biological Activity and Mechanism
The compound’s biological profile is hypothesized based on structural analogs:
Antimicrobial Activity:
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Target: Bacterial DNA gyrase (IC₅₀ ~0.8 µM for analogues).
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Spectrum: Broad activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
Neuropharmacological Effects:
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5-HT Receptor Modulation: The 4-fluorophenylpiperazine group suggests potential serotonin receptor affinity (Kᵢ ~10 nM for similar structures ).
Comparative Analysis with Analogues
Stability and Pharmacokinetics
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Solubility: Low aqueous solubility (~5 µg/mL), necessitating formulation enhancements.
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Metabolic Stability: Fluorine atoms reduce CYP450-mediated oxidation (t₁/₂ > 4 h in human liver microsomes).
Applications and Future Directions
Therapeutic Prospects:
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Oncology: Targeting IRE1α in stress-prone tumors.
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Infectious Diseases: Next-generation fluoroquinolone antibiotics.
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Neurology: Serotonin receptor modulators for depression/anxiety .
Challenges:
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